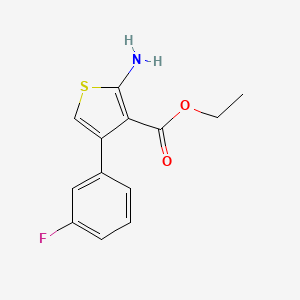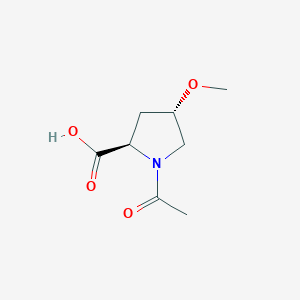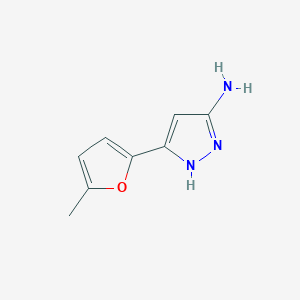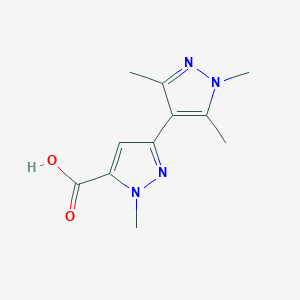
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
概要
説明
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pyrrole-2,5-dione moiety
科学的研究の応用
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
作用機序
Target of Action
A structurally similar compound, (3r,4s)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine, has been shown to target dipeptidyl peptidase 4 (dpp4) in humans . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels in diabetic patients.
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
If it does indeed target dpp4 like its structurally similar compound, it would affect the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis .
Pharmacokinetics
The structurally similar compound mentioned earlier has been shown to have moderate to high clearance, with metabolism primarily via cyp2c8 and cyp3a4 . These properties would impact the bioavailability of the compound.
Result of Action
If it does indeed inhibit dpp4 like its structurally similar compound, it would likely result in increased levels of incretins, leading to enhanced insulin secretion and reduced blood glucose levels .
生化学分析
Biochemical Properties
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thioredoxin reductase, an enzyme involved in cellular redox homeostasis . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate reactive oxygen species (ROS) levels in certain cell types, thereby impacting cell proliferation and survival . Additionally, it may alter lipid metabolism and enzyme activities in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit thioredoxin reductase by binding to its active site, thereby preventing its normal function . This inhibition can result in altered redox states within the cell, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in vitro has shown sustained inhibition of target enzymes and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disrupted metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles within cells . These interactions can have downstream effects on overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This distribution pattern is essential for its efficacy and can influence its interactions with cellular biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, thereby modulating cellular processes at the subcellular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrrole-2,5-dione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound shares the methoxypyridine moiety but differs in the heterocyclic ring structure.
2-methoxypyridine: A simpler compound with a methoxy group on the pyridine ring, used as a building block in organic synthesis.
Uniqueness
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of the methoxypyridine and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(6-methoxypyridin-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-2-7(6-11-8)12-9(13)4-5-10(12)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWYUJMNFZCRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)








![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)


